6-Amino-2-isopropyl-2,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-isopropyl-2,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one is a heterocyclic compound that belongs to the class of pyrazolo[4,3-B][1,4]oxazepines This compound is characterized by its unique structure, which includes a pyrazole ring fused with an oxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-isopropyl-2,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1H-pyrazole with an appropriate aldehyde or ketone under acidic conditions to form the pyrazolo[4,3-B][1,4]oxazepine core. The reaction conditions often include the use of glacial acetic acid as a solvent and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-isopropyl-2,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified hydrogenation states.
Substitution: Substituted derivatives with new functional groups attached to the amino group.
Scientific Research Applications
6-Amino-2-isopropyl-2,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 6-Amino-2-isopropyl-2,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole core but differ in the fused ring structure.
Indole derivatives: Indole-based compounds have a similar heterocyclic structure but with different functional groups and biological activities.
Uniqueness
6-Amino-2-isopropyl-2,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one is unique due to its specific combination of a pyrazole and oxazepine ring, along with the presence of an amino group and an isopropyl group.
Properties
Molecular Formula |
C9H14N4O2 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
6-amino-2-propan-2-yl-6,8-dihydro-5H-pyrazolo[4,3-b][1,4]oxazepin-7-one |
InChI |
InChI=1S/C9H14N4O2/c1-5(2)13-3-7-8(12-13)11-9(14)6(10)4-15-7/h3,5-6H,4,10H2,1-2H3,(H,11,12,14) |
InChI Key |
VOYKAIUAWQWNIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C2C(=N1)NC(=O)C(CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.